molecular formula C15H22O2 B14354328 1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene CAS No. 93105-61-4

1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene

Cat. No.: B14354328
CAS No.: 93105-61-4
M. Wt: 234.33 g/mol
InChI Key: UTKNYKCWTFUTQY-UHFFFAOYSA-N
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Description

1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group attached to a benzene ring, which is further substituted with a propyl chain bearing a 3-methylbut-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit oxidative stress pathways by scavenging free radicals or modulating the expression of antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-4-{2-[(3-methylbut-2-en-1-yl)oxy]propyl}benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and 3-methylbut-2-en-1-yloxy groups makes it a versatile compound for various applications.

Properties

CAS No.

93105-61-4

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

1-methoxy-4-[2-(3-methylbut-2-enoxy)propyl]benzene

InChI

InChI=1S/C15H22O2/c1-12(2)9-10-17-13(3)11-14-5-7-15(16-4)8-6-14/h5-9,13H,10-11H2,1-4H3

InChI Key

UTKNYKCWTFUTQY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)OCC=C(C)C

Origin of Product

United States

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